![molecular formula C18H16ClN3O4 B2799007 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 453533-60-3](/img/structure/B2799007.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic chemical characterized by a combination of aromatic triazinone and chlorophenoxy groups
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system, where they break down the neurotransmitter acetylcholine, thus regulating its levels in the synaptic cleft.
Mode of Action
The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE . This dual interaction results in a mixed-type inhibition mode .
Biochemical Pathways
The compound’s action affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The compound’s inhibitory action on AChE and BuChE leads to increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially alleviating symptoms in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . The compound inhibits BuChE via a mixed-type inhibition mode .
Cellular Effects
In terms of cellular effects, this compound’s inhibition of cholinesterase enzymes can impact various cellular processes. Cholinesterases play a crucial role in nerve function, and their inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as cholinesterase enzymes . The compound inhibits BuChE via a mixed-type inhibition mode, indicating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves multi-step reactions beginning with the formation of benzo[d][1,2,3]triazinone derivatives. These derivatives are then subjected to esterification reactions with 2-(4-chlorophenoxy)-2-methylpropanoic acid under anhydrous conditions. The reactions often utilize catalysts like sulfuric acid or catalysts and solvents to promote esterification efficiently.
Industrial Production Methods: While laboratory-scale synthesis is more commonly documented, the industrial production could potentially involve optimization of reaction conditions, including temperature and pH, to maximize yields. Automated systems and continuous flow processes might be used to scale up the production efficiently.
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly on the methyl groups, resulting in the formation of carboxylic acids.
Reduction: Reduction can lead to the conversion of oxo groups into hydroxyl groups.
Substitution: The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromic acid in aqueous or non-aqueous media.
Reduction: Commonly used reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation agents like bromine or nitration using nitric acid.
Major Products Formed: Depending on the reaction type, the major products can range from hydroxyl and carboxyl derivatives in oxidation and reduction reactions to halogenated or nitrated derivatives in substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate serves as a building block for synthesizing more complex molecules. Its versatile reactivity allows it to be used in various organic synthesis protocols.
Biology: Biologically, this compound is of interest for its potential interactions with enzymes and receptors due to its aromatic and chlorophenoxy groups. It can be used in the study of biochemical pathways and enzyme inhibition.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects.
Industry: Industrial applications might include its use as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals, leveraging its reactivity and structural complexity.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-18(2,26-13-9-7-12(19)8-10-13)17(24)25-11-22-16(23)14-5-3-4-6-15(14)20-21-22/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUFEUDBFOEKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
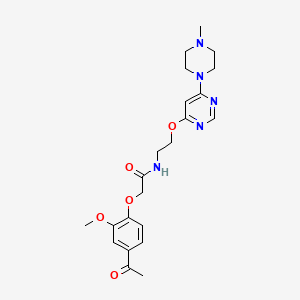
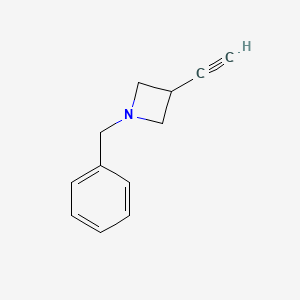
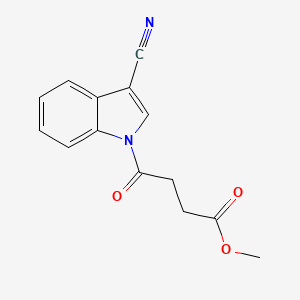
![methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2798929.png)

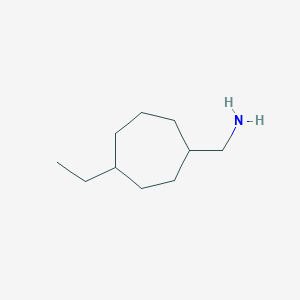
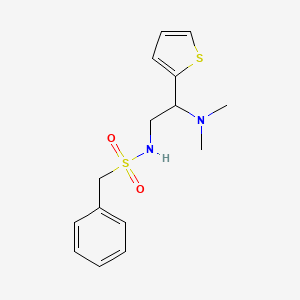
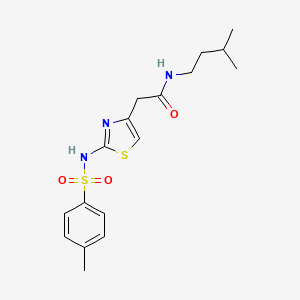
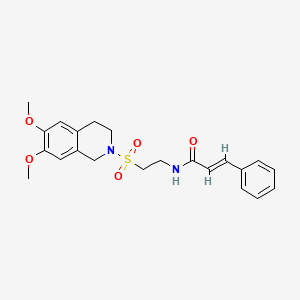
![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)
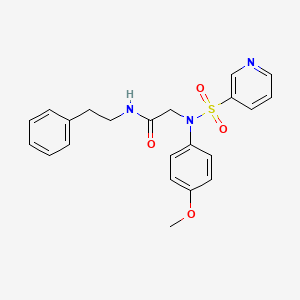

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole](/img/structure/B2798947.png)
